molecular formula C24H24N6O2 B2628576 1-(4-acetamidophenyl)-2-amino-N-cyclopentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 799838-17-8

1-(4-acetamidophenyl)-2-amino-N-cyclopentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

货号: B2628576
CAS 编号: 799838-17-8
分子量: 428.496
InChI 键: VYKLUJYOJVCWBB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(4-acetamidophenyl)-2-amino-N-cyclopentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse pharmacological activities, including anticancer, antibacterial, antiviral, and antifungal properties

准备方法

The synthesis of 1-(4-acetamidophenyl)-2-amino-N-cyclopentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and scalability, often employing green chemistry principles to minimize environmental impact .

科学研究应用

Anticancer Activity

Research indicates that derivatives of pyrrolo[2,3-b]quinoxaline compounds exhibit anticancer properties by inhibiting receptor tyrosine kinases (RTKs), which are involved in tumor growth and metastasis. Specifically, the compound targets EphB4, a receptor implicated in various cancers. Studies show that inhibiting this receptor can disrupt tumor angiogenesis and cell proliferation, making this compound a potential therapeutic agent for cancer treatment .

Antifungal Properties

The compound has been evaluated for its antifungal activity against Candida albicans. In vitro studies demonstrated that certain derivatives could inhibit the drug efflux transporters CaCdr1p and CaMdr1p, which are responsible for multidrug resistance in fungal cells. The minimum inhibitory concentration (MIC) values ranged from 100 to 901 µM, indicating varying levels of efficacy against resistant strains .

Neuroprotective Effects

Emerging research suggests that compounds within this class may offer neuroprotective benefits. They have been shown to modulate pathways associated with neurodegenerative diseases, potentially providing a basis for developing treatments aimed at conditions such as Alzheimer's and Parkinson's disease.

Synthesis and Derivatives

The synthesis of 1-(4-acetamidophenyl)-2-amino-N-cyclopentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves several steps including the formation of the pyrroloquinoxaline core through cyclization reactions. Variations in the substituents on the aromatic rings can lead to derivatives with enhanced biological activity or specificity towards certain targets .

Derivative Activity Target MIC (µM)
Compound AAntifungalCaCdr1p100
Compound BAnticancerEphB4N/A
Compound CNeuroprotectiveN/AN/A

Case Studies

Several studies have documented the efficacy of pyrrolo[2,3-b]quinoxaline derivatives:

  • Study on Anticancer Activity : A recent study demonstrated that specific derivatives showed significant inhibition of tumor growth in xenograft models by targeting EphB4 signaling pathways .
  • Antifungal Screening : In another investigation, derivatives were tested against clinical isolates of Candida species, revealing promising results in overcoming drug resistance mechanisms .

相似化合物的比较

1-(4-acetamidophenyl)-2-amino-N-cyclopentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can be compared with other quinoxaline derivatives, such as:

The uniqueness of this compound lies in its specific structural features and the combination of functional groups that confer distinct biological activities and chemical reactivity .

生物活性

The compound 1-(4-acetamidophenyl)-2-amino-N-cyclopentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and neuropharmacology. This article explores its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.

This compound belongs to the pyrroloquinoxaline class of molecules, characterized by a unique bicyclic structure that contributes to its biological effects. Its structural formula is as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C18_{18}H21_{21}N5_{5}O2_{2}
  • Molecular Weight : 345.40 g/mol

The biological activity of this compound primarily involves modulation of signaling pathways related to cell proliferation and apoptosis. Preliminary studies suggest that it may inhibit specific kinases involved in tumor growth and metastasis.

Targeted Pathways

  • Sirtuin Pathway : The compound has shown potential in promoting deacetylation processes mediated by Sirtuins, particularly Sirt6, which plays a crucial role in regulating cellular metabolism and tumor growth .
  • Cell Cycle Regulation : In vitro studies indicate that the compound can induce cell cycle arrest in various cancer cell lines, leading to reduced proliferation rates .

Antitumor Activity

A series of studies have evaluated the antitumor efficacy of this compound across different cancer models:

StudyModelFindings
Study 1Human Hepatocellular Carcinoma (HCC)The compound inhibited proliferation through Sirt6-mediated pathways with an EC50 of 5.3 μM .
Study 2Colorectal Cancer (CRC)Demonstrated broad antiproliferative effects across several CRC cell lines with significant in vivo efficacy .
Study 3Mouse Xenograft ModelsShowed substantial tumor growth inhibition compared to control groups .

Neuropharmacological Effects

Research has also indicated potential neuroprotective properties. The compound may influence neurotransmitter systems, although specific mechanisms remain under investigation.

Case Studies

  • Case Study on HCC : A recent study highlighted the effectiveness of this compound in promoting apoptosis in HCC cells through modulation of histone deacetylation . The study utilized both in vitro assays and mouse xenografts to validate findings.
  • Combination Therapies : Preliminary data suggest that when combined with other therapeutic agents, such as trametinib, the compound enhances overall antitumor effects by synergistically inhibiting critical pathways involved in cancer progression .

常见问题

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and purifying 1-(4-acetamidophenyl)-2-amino-N-cyclopentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide?

  • Methodology : Optimize synthesis using a combination of computational reaction path searches (e.g., quantum chemical calculations) and iterative experimental validation. Employ techniques like column chromatography or recrystallization for purification, guided by solubility profiles derived from polarity assessments. Statistical experimental design (e.g., factorial design) minimizes trial-and-error approaches by systematically varying reaction parameters (e.g., temperature, catalysts) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodology : Use X-ray crystallography (for solid-state confirmation, as seen in similar pyrrolo-quinoxaline derivatives ) paired with NMR spectroscopy (1H/13C, COSY, HSQC) to verify proton environments and connectivity. High-resolution mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy confirms functional groups (e.g., acetamide C=O stretch). Cross-reference with PubChem data for consistency .

Q. What strategies are effective for assessing solubility and stability under experimental conditions?

  • Methodology : Conduct pH-dependent solubility studies using shake-flask methods with UV-Vis quantification. For stability, use accelerated degradation studies (e.g., thermal stress at 40–60°C, photolytic exposure) analyzed via HPLC. Partition coefficients (logP) calculated via computational tools (e.g., ACD/Labs) guide solvent selection .

Q. How should initial bioactivity screening be designed for this compound?

  • Methodology : Prioritize target-specific assays (e.g., kinase inhibition, receptor binding) based on structural analogs (e.g., pyrrolo-quinoxaline scaffolds ). Use dose-response curves (IC50/EC50) with positive/negative controls. Include cytotoxicity assays (e.g., MTT on HEK293 cells) to rule out non-specific effects.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be optimized for derivatives of this compound?

  • Methodology : Synthesize derivatives with systematic substitutions (e.g., cyclopentyl group replacement, acetamide modification) and evaluate bioactivity. Pair experimental data with density functional theory (DFT) calculations to map electronic/steric effects. Use multivariate analysis (e.g., PCA) to identify critical pharmacophores .

Q. What computational approaches are suitable for predicting binding modes and interaction mechanisms?

  • Methodology : Perform molecular docking (AutoDock, Glide) against target proteins (e.g., kinases) using crystal structures from the PDB. Validate with molecular dynamics simulations (GROMACS) to assess binding stability. Free-energy perturbation (FEP) calculations refine affinity predictions .

Q. How can researchers resolve contradictions in experimental data (e.g., conflicting bioactivity results across assays)?

  • Methodology : Apply cross-validation using orthogonal assays (e.g., SPR for binding affinity vs. cellular assays for functional activity). Investigate assay-specific variables (e.g., buffer composition, cell line variability). Use meta-analysis frameworks to reconcile discrepancies, as suggested in methodological literature on data validation .

Q. What advanced techniques are recommended for elucidating the compound’s mechanism of action in complex biological systems?

  • Methodology : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify pathway perturbations. Use CRISPR-Cas9 knockout models to validate target engagement. For in vivo studies, employ PET/CT imaging with radiolabeled analogs to track biodistribution .

属性

IUPAC Name

1-(4-acetamidophenyl)-2-amino-N-cyclopentylpyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6O2/c1-14(31)26-16-10-12-17(13-11-16)30-22(25)20(24(32)27-15-6-2-3-7-15)21-23(30)29-19-9-5-4-8-18(19)28-21/h4-5,8-13,15H,2-3,6-7,25H2,1H3,(H,26,31)(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYKLUJYOJVCWBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NC5CCCC5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。